4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride is a compound that features a pyrrolidine ring substituted with two trifluoromethyl groups and a carboxylic acid group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance binding affinity and selectivity by forming strong interactions with target proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with trifluoromethyl groups, such as trifluoromethylpyridines and trifluoromethylpyrrolidines .
Uniqueness
4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and biological properties. This makes it distinct from other pyrrolidine derivatives that may only have one trifluoromethyl group or different substituents .
Biological Activity
4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C7H8ClF6NO2
- Molecular Weight : 287.59 g/mol
- CAS Number : 2309460-11-3
Biological Activity
The biological activity of 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride has been investigated in various studies, highlighting its potential therapeutic applications.
Antiviral Activity
Research indicates that compounds containing trifluoromethyl groups can enhance antiviral activity. For instance, a study reported that pyrrolidine derivatives exhibited significant inhibition against certain viral targets, suggesting the potential of this compound in antiviral drug development .
Antitumor Properties
The compound has shown promise in preliminary studies as an antitumor agent. In vitro assays demonstrated that it could inhibit the growth of various cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group is crucial for enhancing the biological activity of pyrrolidine derivatives. SAR studies have shown that modifications to the pyrrolidine ring can significantly affect potency and selectivity against specific biological targets, including enzymes involved in cancer progression and viral replication .
Case Studies
- Antiviral Research : A study examined the efficacy of trifluoromethylated pyrrolidine derivatives against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, with IC50 values in the low micromolar range .
- Cancer Cell Line Studies : In a series of experiments on human breast cancer cell lines, 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid was shown to reduce cell viability significantly compared to untreated controls. The compound induced apoptosis through caspase activation pathways .
Comparative Biological Activity Table
Properties
IUPAC Name |
4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6NO2.ClH/c8-6(9,10)5(7(11,12)13)2-14-1-3(5)4(15)16;/h3,14H,1-2H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNMAAGDOXQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(C(F)(F)F)C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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